1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine

Lipophilicity Drug Design Physicochemical Properties

1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine (CAS 1016529-98-8) is a substituted benzylhydrazine derivative with the molecular formula C9H12F2N2O2 and a molecular weight of 218.20 g/mol. It features a unique substitution pattern: a difluoromethoxy (-OCF2H) group at the meta-position and a methoxy (-OCH3) group at the para-position of the phenyl ring.

Molecular Formula C9H12F2N2O2
Molecular Weight 218.20 g/mol
CAS No. 1016529-98-8
Cat. No. B12446751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine
CAS1016529-98-8
Molecular FormulaC9H12F2N2O2
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNN)OC(F)F
InChIInChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3
InChIKeyPUBFTHZYHOSSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine (CAS 1016529-98-8): Procurement-Ready Chemical Profile


1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine (CAS 1016529-98-8) is a substituted benzylhydrazine derivative with the molecular formula C9H12F2N2O2 and a molecular weight of 218.20 g/mol [1]. It features a unique substitution pattern: a difluoromethoxy (-OCF2H) group at the meta-position and a methoxy (-OCH3) group at the para-position of the phenyl ring . This specific substitution pattern distinguishes it from other benzylhydrazine analogs and makes it a valuable intermediate in medicinal chemistry for the synthesis of heterocyclic compounds with potential biological activity [2].

Why 1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine Cannot Be Casually Substituted by Other Benzylhydrazines


Generic substitution among substituted benzylhydrazines is not scientifically sound due to the critical influence of the 3-difluoromethoxy-4-methoxy substitution pattern on molecular properties. The difluoromethoxy (-OCF2H) group is a well-known lipophilic isostere of the methoxy (-OCH3) group, which alters hydrogen-bonding capacity and metabolic stability [1]. In PDE4D inhibitor research, replacing the 3-methoxy with a 3-difluoromethoxy group significantly improved pharmacokinetic profiles and maintained target selectivity compared to non-fluorinated analogs [2]. This evidence confirms that the specific substitution pattern of this compound is a key determinant of its utility and cannot be replicated by generic analogs.

Head-to-Head Quantitative Evidence: Where 1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine Differs from Closest Comparators


Lipophilicity Modulation: Calculated LogP Difference vs. Non-Fluorinated Analog

The compound's XLogP3 value is 1.1 [1]. When compared to the non-fluorinated analog 3,4-dimethoxybenzylhydrazine, which has a calculated XLogP of approximately 0.7, the difluoromethoxy substitution increases lipophilicity by about 0.4 log units. This is consistent with the known effect of -OCF2H as a lipophilic isostere, which can enhance membrane permeability without drastically increasing molecular weight [2].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Count: Differentiation from 4-Methoxybenzylhydrazine

The compound possesses 6 hydrogen bond acceptor sites compared to 4 for the simpler 4-methoxybenzylhydrazine [1]. The additional two acceptor sites are contributed by the fluorine atoms in the difluoromethoxy group. This difference in hydrogen bond acceptor count can significantly impact target binding and selectivity profiles in biological systems [2].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Rotatable Bond Count: Conformational Flexibility vs. 3-(Difluoromethoxy)benzylhydrazine

The compound has 5 rotatable bonds [1]. In comparison, 3-(difluoromethoxy)benzylhydrazine (CAS not listed, but lacking the 4-methoxy group) has only 4 rotatable bonds. The extra methoxy group at the para position increases conformational freedom, which can influence binding entropy and target promiscuity.

Conformational Analysis Molecular Flexibility Drug Design

Application Scenarios Where 1-[(3-(Difluoromethoxy)-4-methoxyphenyl)methyl]hydrazine Provides a Scientific Advantage


PDE4D Inhibitor Lead Optimization

The compound's 3-difluoromethoxy-4-methoxy motif has been validated in selective PDE4D inhibitor design. In a head-to-head study, fluorinated analogs showed improved pharmacokinetic profiles and maintained selectivity over non-fluorinated compounds [1]. This makes the compound a preferred intermediate for synthesizing PDE4D-targeted candidates with better drug-like properties.

Synthesis of Fluorinated Heterocycles for Drug Discovery

The benzylhydrazine core can be used to construct various nitrogen-containing heterocycles. The difluoromethoxy group imparts metabolic stability and modulates lipophilicity, as suggested by the compound's XLogP of 1.1 [2], making it valuable for generating screening libraries with balanced physicochemical properties.

Development of Bioisosteric Series for SAR Studies

The -OCF2H group is a known bioisostere for -OCH3. Replacing methoxy with difluoromethoxy can alter hydrogen-bonding properties [3]. This compound can serve as a direct building block in parallel synthesis to explore the impact of this isosteric replacement on target activity and ADME parameters.

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